Home > Products > Screening Compounds P34622 > Proadrenomedullin (1-20) (rat)
Proadrenomedullin (1-20) (rat) -

Proadrenomedullin (1-20) (rat)

Catalog Number: EVT-15275384
CAS Number:
Molecular Formula: C111H177N37O28
Molecular Weight: 2477.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Proadrenomedullin (1-20) (rat) is sourced from the rat species and classified as a member of the calcitonin gene-related peptide family. This family includes other peptides such as adrenomedullin, which share similar biological functions. The peptide is synthesized from the larger proadrenomedullin precursor through proteolytic cleavage, which also produces other active fragments involved in physiological signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Proadrenomedullin (1-20) typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired polypeptide chain. The process includes:

  1. Preparation of Resin: A solid support resin is functionalized with a linker that will attach the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are activated and sequentially coupled to the growing peptide chain on the resin.
  3. Deprotection: Protective groups are removed after each coupling step to allow for further reactions.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to ensure purity and correct folding .
Molecular Structure Analysis

Structure and Data

Proadrenomedullin (1-20) consists of 20 amino acids, characterized by a specific sequence that contributes to its biological activity. The molecular formula is C₁₁H₁₄N₄O₁₈S, with a molecular weight of approximately 2,500 Da. The structure features a series of peptide bonds that link the amino acids together, forming a linear chain that can adopt various conformations depending on environmental factors such as pH and ionic strength .

Chemical Reactions Analysis

Reactions and Technical Details

Proadrenomedullin (1-20) primarily undergoes peptide bond formations and cleavages during its synthesis and metabolic processing. Additionally, it can participate in oxidation reactions, which may affect its stability and activity. The interactions with receptors can lead to downstream signaling cascades that mediate its physiological effects .

Mechanism of Action

Process and Data

The mechanism of action for Proadrenomedullin (1-20) involves binding to specific receptors, primarily the calcitonin receptor-like receptor in conjunction with receptor activity modifying proteins. This binding initiates intracellular signaling pathways that result in vasodilation, increased blood flow, and modulation of inflammatory responses. The peptide also exhibits agonistic activity toward atypical chemokine receptors, influencing lymphatic function and cardiac development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Proadrenomedullin (1-20) exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and most aqueous buffers.
  • Stability: Sensitive to heat and acidic conditions; stability can be enhanced by proper storage conditions.

Chemical properties include:

  • Peptide Bond Formation: Characterized by amide linkages between amino acids.
  • Reactivity: Can undergo hydrolysis under extreme conditions but remains stable under physiological conditions .
Applications

Scientific Uses

Proadrenomedullin (1-20) has various applications in scientific research:

  • Cardiovascular Research: Investigated for its role in regulating blood pressure and vascular health.
  • Cancer Studies: Explored for its angiogenic properties that may influence tumor growth.
  • Immunology: Studied for its effects on immune cell function and inflammatory responses.

Researchers utilize this peptide to better understand its mechanisms in health and disease, paving the way for potential therapeutic applications targeting cardiovascular diseases and cancer .

Biosynthesis and Molecular Mechanisms

Precursor Processing and Post-Translational Modifications

Proadrenomedullin (1-20) (PAMP) originates from the Adm gene, which encodes a 185-amino acid preproadrenomedullin (preproAM) precursor. This precursor undergoes sequential proteolytic cleavage and post-translational modifications to generate bioactive peptides. Initial removal of the N-terminal signal peptide (residues 1–21) yields proadrenomedullin (proAM). Subsequent tissue-specific enzymatic processing cleaves proAM into:

  • PAMP (residues 22–41): A 20-amino acid peptide
  • Adrenotensin (residues 95–146)
  • Midregional proadrenomedullin (MR-proADM, residues 45–92)
  • Adrenomedullin (AM, residues 147–185)

Critical Modification: PAMP requires C-terminal amidation for bioactivity, catalyzed by peptidylglycine α-amidating monooxygenase (PAM). This modification enhances receptor binding affinity by ~20-fold compared to non-amidated forms [9]. AM similarly undergoes C-terminal amidation, while MR-proADM lacks bioactivity and serves as a stable biomarker [4] [6].

Table 1: Key Domains of Rat Preproadrenomedullin

Peptide DomainResidue PositionsBioactive FormEssential Modifications
Signal peptide1–21NoneCleavage during translocation
PAMP22–41PAMP(1-20)-NH₂C-terminal amidation
MR-proADM45–92NoneNone (inert fragment)
Adrenotensin95–146UnknownUnknown
Adrenomedullin (AM)147–185AM(1-52)-NH₂Disulfide bond (Cys³⁶–Cys⁴¹), C-terminal amidation

Tissue-Specific Expression Patterns in Rat Models

PAMP exhibits distinct tissue distribution in rats, with highest expression in:

  • Adrenal Medulla: Abundant in chromaffin cells, colocalizing with serotonin and chromogranin A in neuroendocrine vesicles [3] [7].
  • Cardiovascular Tissues:
  • Aorta: High binding site density (Kd ~35 nM) [9]
  • Cardiac Atria: Moderate mRNA and peptide levels [2]
  • Lung: Alveolar endothelial cells show induced expression during endotoxemia [2].
  • Prostate: Localized to neuroendocrine-like cells in ductal epithelium; minimal in stromal cells [3].

During pathological states, expression shifts dramatically:

  • Endotoxemia: PAMP decreases by >50% in adrenal glands but increases 4-fold in lung tissue within 4 hours [2].
  • Myocardial Infarction: ProAM mRNA surges 17-fold in the infarct zone at 24 hours, coinciding with PAMP upregulation [4].

Table 2: PAMP Distribution in Rat Tissues Under Basal and Pathological Conditions

TissueBasal ExpressionBinding Sites (Kd)LPS-Induced ChangeIschemia-Induced Change
Adrenal glandHigh90 kDa protein (High affinity)↓ >50%Not studied
AortaModerate90 kDa protein (Kd 35 nM)↓ 30%Not studied
LungLowModerate↑ 4-fold↑ 6-fold (Infarct border)
Cardiac atriumModerateLow↓ 40%↑ 17-fold (Infarct core)
ProstateHigh (neuroendocrine)Not detectedNot studiedNot studied

Enzymatic Cleavage of Preproadrenomedullin to Generate PAMP (1-20)

Prohormone convertases (PCs) are essential for PAMP liberation:

  • PC1/3 and PC2: Cleave proAM at paired basic residues (Lys⁴¹-Arg⁴²) to release PAMP(1-20)-Gly (glycine-extended form) [6].
  • Carboxypeptidase E (CPE): Removes C-terminal glycine, exposing a terminal glycine for amidation.
  • Peptidylglycine α-Amidating Monooxygenase (PAM): Catalyzes amidation to yield bioactive PAMP(1-20)-NH₂ [9].

Tissue-Specific Processing:

  • Adrenal Medulla: PC1/3 dominates, generating PAMP and AM in chromaffin granules [7].
  • Vascular Endothelium: PC2 is predominant, favoring AM production over PAMP [6].

Table 3: Enzymes in PAMP Biosynthesis

EnzymeCleavage SiteFunction in PAMP MaturationTissue Specificity
Prohormone convertase 1/3Lys⁴¹-Arg⁴²Liberates PAMP(1-20)-GlyAdrenal medulla, brain
Prohormone convertase 2Arg⁴³-Arg⁴⁴Liberates AM(1-52)-GlyVascular endothelium
Carboxypeptidase E (CPE)C-terminal glycine removalExposes Gly for amidationUbiquitous
Peptidylglycine α-amidating monooxygenaseC-terminal glycineConverts -Gly to -NH₂Secretory granules

Regulatory Pathways Influencing Biosynthetic Ratios (PAMP/Adrenomedullin)

The PAMP/AM ratio is dynamically controlled by physiological and pathological stimuli:

Transcriptional Regulation

  • Nerve Growth Factor (NGF): In PC12 cells (rat pheochromocytoma), NGF transiently increases proAM mRNA 3-fold at 1 hour but suppresses it by 80% after 72 hours during neuronal differentiation. This reduces PAMP and AM peptides intracellularly, while increasing AM secretion [1].
  • Lipopolysaccharide (LPS): Upregulates proAM gene expression in rat lungs by >300% but downregulates it in cardiac atria via NF-κB activation [2] [4].

Post-Transcriptional Modulation

  • mRNA Stability: NGF slows proAM mRNA degradation in PC12 cells, even when transcription is suppressed [1].
  • Hypoxia: Increases PAMP production in cardiomyocytes via HIF-1α binding to the Adm promoter [4].

Pathological Shifts in Ratios

  • Endotoxemia: Plasma PAMP rises 8-fold, while AM increases 35-fold, altering the PAMP/AM ratio from 1:4 (basal) to 1:9 [2].
  • Myocardial Infarction: Infarcted hearts show 6-fold higher AM than PAMP due to preferential AM secretion [4].

Table 4: Factors Altering PAMP/AM Ratios in Rat Models

RegulatorTissue/Cell TypeProAM mRNA ChangePAMP ChangeAM ChangePAMP/AM Ratio Shift
NGF (acute)PC12 cells↑ 3-fold (1 h)↑ 20%↑ 40% (secreted)Transient increase
NGF (chronic)PC12 cells↓ 80% (72 h)↓ 60%↓ 50%Stable decrease
LPSLung↑ >300%↑ 4-fold↑ 6-foldDecrease (1:4 → 1:6)
LPSAdrenal gland↑ 200%↓ >50%↓ 30%Increase
Cardiac ischemiaMyocardium↑ 17-fold↑ 3-fold↑ 6-foldDecrease (1:2 → 1:4)

Figures

Figure 1: Biosynthetic Pathway of PAMP in Rats

PreproAM (185 aa)Signal peptidase (residues 1–21)ProAM (164 aa)PC1/3 (Lys⁴¹-Arg⁴²)PAMP(1-20)-Gly + MR-proADM + Adrenotensin + AM-GlyCarboxypeptidase EPAMP(1-20) + AMPeptidylglycine α-amidating monooxygenaseBioactive PAMP(1-20)-NH₂

Figure 2: Tissue-Specific PAMP Localization in Rats

  • Adrenal gland: Chromaffin cells (high)
  • Aorta: Smooth muscle (moderate)
  • Lung: Alveolar endothelium (low basal, high during inflammation)
  • Prostate: Neuroendocrine cells (high)

Comprehensive Compound List

Properties

Product Name

Proadrenomedullin (1-20) (rat)

IUPAC Name

(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C111H177N37O28

Molecular Weight

2477.8 g/mol

InChI

InChI=1S/C111H177N37O28/c1-56(2)44-75(100(168)145-82(53-149)105(173)131-68(89(118)157)33-21-41-125-109(119)120)138-91(159)59(6)130-98(166)78(47-62-51-128-66-28-13-11-26-64(62)66)141-95(163)71(32-17-20-40-114)135-103(171)80(49-86(117)154)143-102(170)79(48-63-52-129-67-29-14-12-27-65(63)67)142-94(162)70(31-16-19-39-113)134-92(160)69(30-15-18-38-112)133-93(161)73(35-23-43-127-111(123)124)136-101(169)77(46-61-24-9-8-10-25-61)140-97(165)74(36-37-85(116)153)137-106(174)83(54-150)146-107(175)84(55-151)147-108(176)88(60(7)152)148-104(172)81(50-87(155)156)144-99(167)76(45-57(3)4)139-96(164)72(132-90(158)58(5)115)34-22-42-126-110(121)122/h8-14,24-29,51-52,56-60,68-84,88,128-129,149-152H,15-23,30-50,53-55,112-115H2,1-7H3,(H2,116,153)(H2,117,154)(H2,118,157)(H,130,166)(H,131,173)(H,132,158)(H,133,161)(H,134,160)(H,135,171)(H,136,169)(H,137,174)(H,138,159)(H,139,164)(H,140,165)(H,141,163)(H,142,162)(H,143,170)(H,144,167)(H,145,168)(H,146,175)(H,147,176)(H,148,172)(H,155,156)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t58-,59-,60+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,88-/m0/s1

InChI Key

WNHLDNZTMYROCS-BDUFWTITSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.